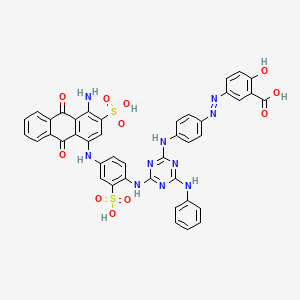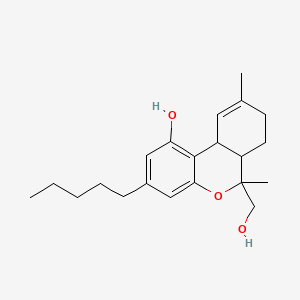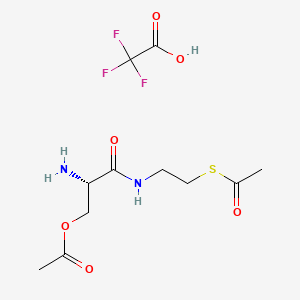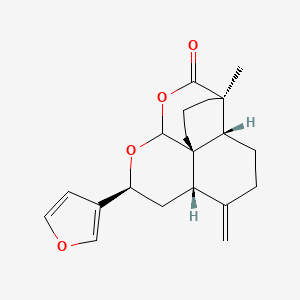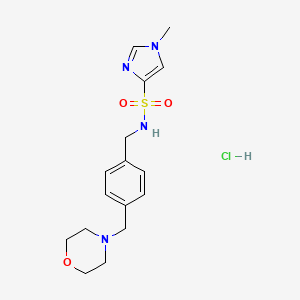
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonamide group, and a morpholine moiety
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride typically involves multiple steps, including the formation of the imidazole ring, sulfonation, and the introduction of the morpholine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The imidazole ring and morpholine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Applications De Recherche Scientifique
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1H-Imidazole-4-sulfonamide derivatives: These compounds share the imidazole and sulfonamide groups but differ in other substituents.
Morpholine-containing compounds: These compounds contain the morpholine moiety but may lack the imidazole ring or sulfonamide group. The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research
Propriétés
Numéro CAS |
137048-37-4 |
|---|---|
Formule moléculaire |
C16H23ClN4O3S |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
1-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O3S.ClH/c1-19-12-16(17-13-19)24(21,22)18-10-14-2-4-15(5-3-14)11-20-6-8-23-9-7-20;/h2-5,12-13,18H,6-11H2,1H3;1H |
Clé InChI |
FMMGCQUYLVGFGH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)CN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





